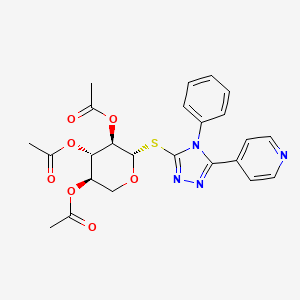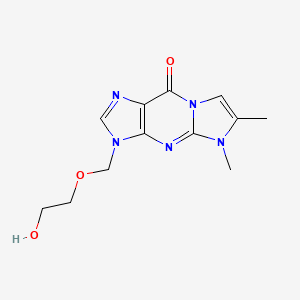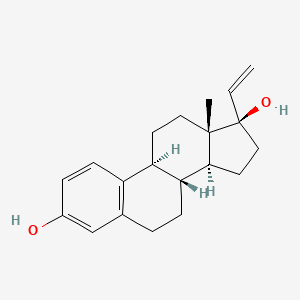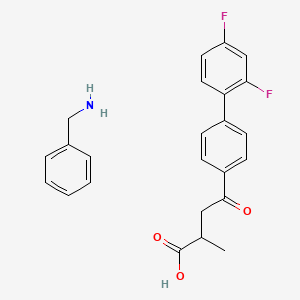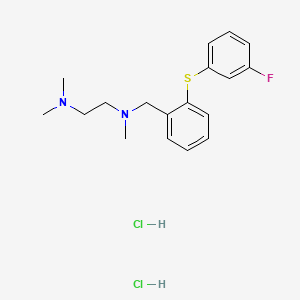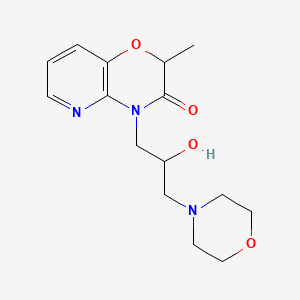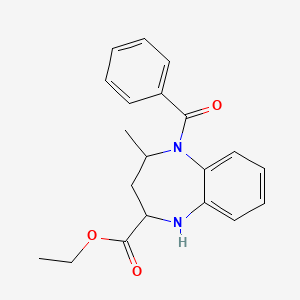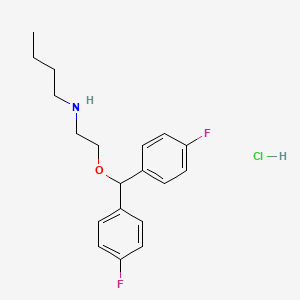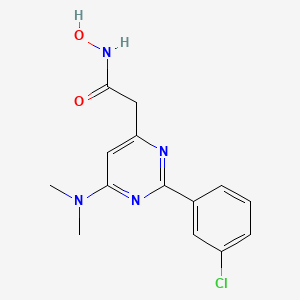
4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring, a chlorophenyl group, a dimethylamino group, and a hydroxyacetamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Dimethylamino Group Addition: The dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine.
Hydroxyacetamide Formation: The hydroxyacetamide moiety can be introduced by reacting the intermediate compound with hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyacetamide moiety.
Reduction: Reduction reactions can occur at the pyrimidine ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the dimethylamino and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like dimethylamine or chlorinating agents are used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the hydroxyacetamide moiety.
Reduction Products: Reduced forms of the pyrimidine ring or chlorophenyl group.
Substitution Products: Substituted derivatives with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(methylamino)-N-hydroxy-
- 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(ethylamino)-N-hydroxy-
- 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-methoxy-
Uniqueness
4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group and the hydroxyacetamide moiety, in particular, may enhance its biological activity and specificity compared to similar compounds.
Eigenschaften
CAS-Nummer |
42055-73-2 |
|---|---|
Molekularformel |
C14H15ClN4O2 |
Molekulargewicht |
306.75 g/mol |
IUPAC-Name |
2-[2-(3-chlorophenyl)-6-(dimethylamino)pyrimidin-4-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C14H15ClN4O2/c1-19(2)12-7-11(8-13(20)18-21)16-14(17-12)9-4-3-5-10(15)6-9/h3-7,21H,8H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
QNGLQXQBLYDMIM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC(=C1)CC(=O)NO)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


